molecular formula C23H21N3O5S B11630114 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11630114
M. Wt: 451.5 g/mol
InChI Key: VXLXDLHPHFWGLO-CZIZESTLSA-N
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Description

5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features multiple functional groups, including a pyrrolidinone ring, a thiadiazole ring, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The key steps may include:

  • Formation of the pyrrolidinone ring through cyclization reactions.
  • Introduction of the thiadiazole ring via condensation reactions.
  • Functionalization of the aromatic rings through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group or the aromatic rings.

    Reduction: Reduction reactions could target the carbonyl groups or the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound can be used as a building block for creating new polymers or materials with unique properties.

Biology

    Biological activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

    Pharmaceutical applications: Due to its complex structure, the compound could be explored for its potential therapeutic effects.

Industry

    Material science: The compound’s unique properties may make it useful in the development of new materials for industrial applications.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one: A similar compound lacking the methyl group on the thiadiazole ring.

    5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-benzoyl-2,5-dihydro-1H-pyrrol-2-one: A similar compound with a different substituent on the benzoyl group.

Uniqueness

The unique combination of functional groups and the specific arrangement of atoms in 5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-2,5-dihydro-1H-pyrrol-2-one may confer distinct chemical and biological properties, making it a compound of interest for further research and development.

Properties

Molecular Formula

C23H21N3O5S

Molecular Weight

451.5 g/mol

IUPAC Name

(4E)-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H21N3O5S/c1-12-5-7-14(8-6-12)20(27)18-19(15-9-10-16(30-3)17(11-15)31-4)26(22(29)21(18)28)23-25-24-13(2)32-23/h5-11,19,27H,1-4H3/b20-18+

InChI Key

VXLXDLHPHFWGLO-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)OC)OC)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(S3)C)C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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